molecular formula C8H10FNO B13531426 (s)-4-(1-Aminoethyl)-2-fluorophenol

(s)-4-(1-Aminoethyl)-2-fluorophenol

Cat. No.: B13531426
M. Wt: 155.17 g/mol
InChI Key: VWURQMSCABRCTE-YFKPBYRVSA-N
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Description

(s)-4-(1-Aminoethyl)-2-fluorophenol is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines using catalytic methods. For instance, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . This method involves the use of engineered transaminase polypeptides that convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts and engineered enzymes to achieve high yields and enantiomeric purity. These methods are preferred due to their cost-effectiveness and atom-economical nature .

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (s)-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with molecular targets through the formation of external aldimines with coenzymes like pyridoxal-5’-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates and ketimines, which play a crucial role in the compound’s reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-4-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound in asymmetric synthesis and catalysis .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

VWURQMSCABRCTE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N

Origin of Product

United States

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